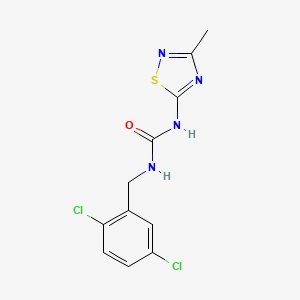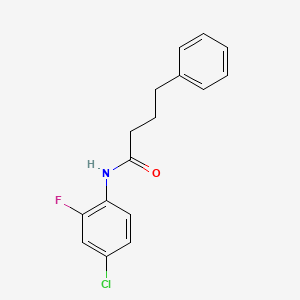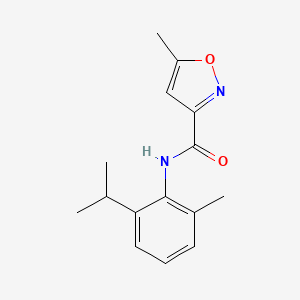
N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide
描述
N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of isoxazolecarboxamides. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been implicated in various physiological and pathological processes.
作用机制
A-836,339 binds to the N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide receptors on immune cells, leading to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinase (PI3K)/Akt pathways. These signaling pathways are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
A-836,339 has been shown to exhibit potent anti-inflammatory and analgesic effects in various preclinical models of inflammation and pain. It has also been shown to inhibit the growth and proliferation of cancer cells, including breast, prostate, and lung cancer cells. Additionally, A-836,339 has been reported to exhibit neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the major advantages of using A-836,339 in lab experiments is its high selectivity for the N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide receptor, which allows for the specific activation of this receptor without affecting other receptors. However, one of the limitations of using A-836,339 is its relatively low potency compared to other this compound agonists, which may require higher concentrations to achieve the desired effects.
未来方向
There are several potential future directions for the research on A-836,339, including:
1. Further elucidation of the molecular mechanisms underlying its anti-inflammatory, analgesic, and anticancer effects.
2. Development of more potent and selective N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide agonists based on the structure of A-836,339.
3. Investigation of the potential therapeutic applications of A-836,339 in other diseases, such as autoimmune diseases and metabolic disorders.
4. Evaluation of the safety and efficacy of A-836,339 in clinical trials.
In conclusion, A-836,339 is a promising compound with potential therapeutic applications in various diseases. Its high selectivity for the this compound receptor and its ability to modulate immune responses and inflammation make it an attractive target for drug development. Further research is needed to fully elucidate its molecular mechanisms and evaluate its safety and efficacy in clinical trials.
科学研究应用
A-836,339 has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer. N-(2-isopropyl-6-methylphenyl)-5-methyl-3-isoxazolecarboxamide receptors are known to play a crucial role in modulating immune responses and inflammation, and A-836,339 has been shown to activate these receptors selectively, without affecting the CB1 receptors, which are primarily expressed in the brain.
属性
IUPAC Name |
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)12-7-5-6-10(3)14(12)16-15(18)13-8-11(4)19-17-13/h5-9H,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMUUFOKSYOPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156513 | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130403-03-1 | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



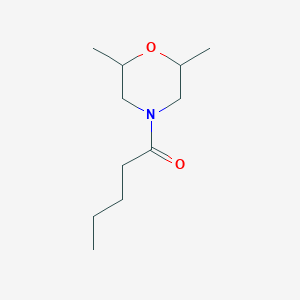

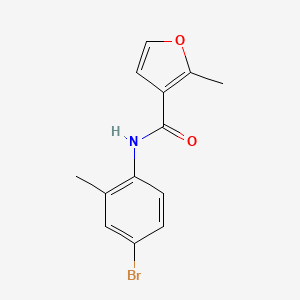
![N-{3-[(cyclopropylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}isonicotinamide](/img/structure/B4429842.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-phenylpiperazine](/img/structure/B4429854.png)
![ethyl 1-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B4429859.png)
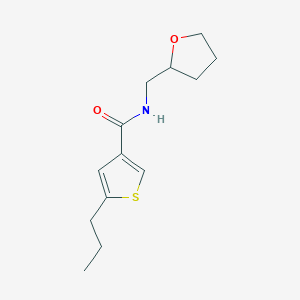
![N-(5-methyl-3-isoxazolyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4429867.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4429875.png)


![1-[(4-butylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B4429891.png)
